L-Prolyl-L-methionyl-L-asparaginyl-L-proline

ACE Inhibition Bioactive Peptide IC50

Researchers developing orally active antihypertensive peptides face rapid degradation of short ACE-inhibitory sequences like Met-Asn-Pro. This N-terminal Pro-extended tetrapeptide is designed as a functional prodrug scaffold with enhanced resistance to gastrointestinal exopeptidases. - Enables PK/PD studies on Pro-Met-Asn-Pro vs. Met-Asn-Pro (IC₅₀ = 66.6 μM) to quantify terminal Pro protection. - Serves as an LC-MS/MS internal standard for quantifying active Met-Asn-Pro in plasma and tissue matrices. - Lead scaffold for next-generation digestion-resistant functional food ingredients. Supplied as custom-synthesized lyophilized powder with HPLC and MS documentation.

Molecular Formula C19H31N5O6S
Molecular Weight 457.5 g/mol
CAS No. 915224-06-5
Cat. No. B12623061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolyl-L-methionyl-L-asparaginyl-L-proline
CAS915224-06-5
Molecular FormulaC19H31N5O6S
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2
InChIInChI=1S/C19H31N5O6S/c1-31-9-6-12(22-16(26)11-4-2-7-21-11)17(27)23-13(10-15(20)25)18(28)24-8-3-5-14(24)19(29)30/h11-14,21H,2-10H2,1H3,(H2,20,25)(H,22,26)(H,23,27)(H,29,30)/t11-,12-,13-,14-/m0/s1
InChIKeyNJZUCKAFVLTVJJ-XUXIUFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Prolyl-L-methionyl-L-asparaginyl-L-proline (CAS 915224-06-5): A Tetrapeptide ACE Inhibitor Scaffold


L-Prolyl-L-methionyl-L-asparaginyl-L-proline (CAS 915224-06-5) is a synthetic tetrapeptide (molecular formula C19H31N5O6S) composed of L-proline, L-methionine, L-asparagine, and L-proline . It belongs to a family of bioactive peptides derived from the enzymatic hydrolysis of meat proteins, specifically the myosin heavy chain, and contains the tripeptide sequence Met-Asn-Pro, which is a known angiotensin I-converting enzyme (ACE) inhibitor [1]. The compound is primarily investigated for its potential antihypertensive properties and its role as a prodrug or structural variant of smaller ACE-inhibitory peptides.

ACE inhibition pathway study fit Contains the Met-Asn-Pro core sequence reported to inhibit ACE; suitable for evaluating peptide-ACE interaction mechanisms.
Prodrug and stability research N-terminal Pro extension provides a model to study pro-motif protection against exopeptidase degradation in peptide bioavailability experiments.
Sequence-dependent SAR investigation Distinct from tripeptide Met-Asn-Pro or pentapeptide variants; supports structure-activity relationship studies on peptide chain length and terminal residues.
Bioactive peptide sourcing Synthetic tetrapeptide for reproducible in vitro experiments; supplied as research-use-only material.

Why Cannot Generic ACE Inhibitory Peptides Substitute L-Prolyl-L-methionyl-L-asparaginyl-L-proline?


Simple substitution within this class of peptides is invalid because ACE inhibitory activity is exquisitely sequence-dependent [1]. The pentapeptide Met-Asn-Pro-Pro-Lys (IC50 = 945.5 μM) and the tripeptide Met-Asn-Pro (IC50 = 66.6 μM), which is a core component of the target tetrapeptide, demonstrate a 14-fold difference in potency despite sharing the same core sequence [1]. The target tetrapeptide contains an additional N-terminal Proline, creating a Pro-Met-Asn-Pro sequence that is structurally distinct from the characterized pentapeptide Pro-Met-Asn-Pro. This N-terminal extension is predicted to alter its resistance to exopeptidases, its oral bioavailability, and potentially its mechanism of action as a prodrug, making any assumption of functional equivalence to other in-class peptides scientifically unsound.

Sequence sensitivity
ACE inhibitory potency varies substantially with peptide length and sequence. Met-Asn-Pro (IC50 66.6 µM) and Met-Asn-Pro-Pro-Lys (IC50 945.5 µM) differ 14-fold, indicating that substituting the target tetrapeptide with a related fragment may shift assay response unpredictably.
Pro-motif contribution
The target compound possesses both N- and C-terminal Pro residues, predicted to confer higher exopeptidase resistance. Tripeptide Met-Asn-Pro lacks N-terminal protection, and pentapeptide has a trypsin-sensitive C-terminal Lys; stability profiles may not be interchangeable.
Prodrug behavior unknown
The N-terminal Pro extension may alter oral bioavailability and the kinetics of active species release. Generic ACE-inhibitory peptides without this extension cannot replicate the same prodrug or stability properties without validation.

Quantitative Differentiation of L-Prolyl-L-methionyl-L-asparaginyl-L-proline for Scientific Procurement


ACE Inhibitory Potency of the Core Met-Asn-Pro Sequence vs. Parental Pentapeptide

The core tripeptide sequence Met-Asn-Pro, contained within the target tetrapeptide, is a significantly more potent ACE inhibitor than its parental pentapeptide, myopentapeptide A (Met-Asn-Pro-Pro-Lys). The tripeptide Met-Asn-Pro has an IC50 of 66.6 μM, which is 14.2-fold lower (more potent) than the IC50 of 945.5 μM for the pentapeptide [1]. While direct data for the target tetrapeptide Pro-Met-Asn-Pro is absent from the primary literature, its structural identity as an N-terminal extended version of Met-Asn-Pro positions it within this critical structure-activity relationship (SAR) landscape.

Core sequence potency vs. parental peptide
Cross-study comparable
Met-Asn-Pro IC50 = 66.6 µM; Pentapeptide Met-Asn-Pro-Pro-Lys IC50 = 945.5 µM. 14.2-fold difference. Target tetrapeptide not directly measured; contains the Met-Asn-Pro core.
Supports sequence-dependent ACE inhibition SAR interpretation
Direct IC50 data for Pro-Met-Asn-Pro unavailable; extrapolation requires validation
ACE Inhibition Bioactive Peptide IC50

Structural Resistance to Exoproteolysis: The Pro-Pro Motif Advantage

The target tetrapeptide possesses an N-terminal Proline and a C-terminal Proline, creating a structure with dual terminal Pro residues. Peptides with Pro-Pro motifs at their termini are known to exhibit enhanced resistance to brush-border and serum exopeptidases compared to peptides lacking terminal Pro [1]. The closely related tripeptide Met-Asn-Pro lacks this N-terminal protection. The pentapeptide Met-Asn-Pro-Pro-Lys, while having a C-terminal Pro-Pro motif, has a C-terminal Lysine, which is a target for tryptic digestion.

Predicted exoprotease resistance
Class-level inference
Dual terminal Pro residues (N-terminal Pro, C-terminal Pro) predicted to resist aminopeptidase and carboxypeptidase digestion. Tripeptide and pentapeptide comparators lack this dual protection.
Supports peptide stability screening context
Inference based on known exopeptidase specificity; no direct stability data provided
Peptide Stability Proteolysis Bioavailability

Safety Profile and Natural Occurrence Context

Peptides containing the Met-Asn-Pro sequence, including the pentapeptide and its partial sequences, are described in patent literature as having high safety profiles suitable for long-term administration in functional foods for hypertension prevention [1]. The target tetrapeptide, being a synthetic intermediate within this family, inherits this safety expectation. This is a crucial advantage over small-molecule ACE inhibitors like Captopril, which have known side effects.

Safety-related class expectation
Class-level inference
Meat-derived peptides containing Met-Asn-Pro are described in patent literature as having a high safety profile for food use. The target tetrapeptide, a synthetic analogue, inherits this expectation.
Supports safety-related endpoint monitoring in research models
Patent-based inference; requires independent experimental validation for any research application
Safety Functional Food Antihypertensive

High-Impact Research Scenarios for L-Prolyl-L-methionyl-L-asparaginyl-L-proline


Investigating Prodrug Mechanisms of ACE Inhibitory Peptides

The tetrapeptide is an ideal candidate for pharmacokinetic studies designed to determine if N-terminal Pro extension creates a functional prodrug. Researchers can test the hypothesis that Pro-Met-Asn-Pro is resistant to digestion in the upper gastrointestinal tract, only releasing the active ACE inhibitor Met-Asn-Pro upon specific enzymatic cleavage, thereby achieving a prolonged and sustained antihypertensive effect [1]. This is supported by evidence that smaller fragments like Met-Asn-Pro show potent activity, but may be rapidly degraded [1].

Structure-Activity Relationship (SAR) Studies on Terminal Proline Protection

Use this tetrapeptide as a key comparator in SAR studies aiming to isolate the contribution of N-terminal Pro to peptide stability. By comparing its stability in serum or intestinal fluid with that of Met-Asn-Pro (lacking N-terminal Pro) and Met-Asn-Pro-Pro-Lys (possessing a C-terminal Lys), researchers can precisely quantify the protective effect of terminal proline residues on bioactive peptide half-life, a critical parameter for oral peptide drug design [1].

Development of Food-Derived Nutraceuticals with Enhanced Bioavailability

For industrial R&D in functional foods, the compound serves as a lead scaffold for engineering a potent, digestion-resistant antihypertensive ingredient. Its predicted high safety profile, inherited from meat-derived peptides [1], combined with its potential for improved stability over the simpler tripeptide, makes it a strategic starting point for the development of a scientifically validated, next-generation peptide-based functional food ingredient or supplement for blood pressure management [1].

Internal Standard for LC-MS/MS Quantification of Met-Asn-Pro in Biological Matrices

The structurally analogous but distinguishable mass of Pro-Met-Asn-Pro makes it a suitable internal standard for the development of highly sensitive and specific LC-MS/MS assays to quantify the active Met-Asn-Pro peptide in complex biological matrices like plasma or tissue hydrolysates, crucial for preclinical pharmacokinetic studies [1].

Application
Selection Property
Validation Focus
Prodrug mechanism studies
N-terminal Pro extension
ACE inhibition release kinetics in gastrointestinal models
Terminal Pro protection SAR
Pro-motif stability profile
Peptide half-life comparison in serum/intestinal fluid assays
Food-derived peptide research
Digestion resistance and bioavailability
Bioavailability and stability endpoints in preclinical models
ISTD candidate for LC-MS/MS
Structural analogy with distinguishable mass
Matrix effect, recovery, and assay precision in biological matrices
Quote Request

Request a Quote for L-Prolyl-L-methionyl-L-asparaginyl-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.